molecular formula C7H6N2S B1597236 2-(Methylthio)nicotinonitrile CAS No. 219766-02-6

2-(Methylthio)nicotinonitrile

Cat. No. B1597236
M. Wt: 150.2 g/mol
InChI Key: FSQOYVXHBRURAA-UHFFFAOYSA-N
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Description

2-(Methylthio)nicotinonitrile is a chemical compound with the molecular formula C7H6N2S .


Synthesis Analysis

The synthesis of 2-(Methylthio)nicotinonitrile and its analogues has been a subject of significant research . Various synthetic routes have been developed, highlighting the biological and medicinal properties of nicotinonitrile .


Molecular Structure Analysis

The molecular structure of 2-(Methylthio)nicotinonitrile consists of seven carbon atoms, six hydrogen atoms, two nitrogen atoms, and one sulfur atom . The molecular weight of the compound is approximately 150.2 .


Chemical Reactions Analysis

2-(Methylthio)nicotinonitrile can participate in various chemical reactions. For instance, it has been reported to react with heteroaromatic 2-aminoesters and 2-aminonitriles .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Methylthio)nicotinonitrile include a molecular weight of 150.2 . Further details about its physical and chemical properties were not found in the search results.

Scientific Research Applications

1. Corrosion Inhibition

  • Summary of Application : “2-(Methylthio)nicotinonitrile” is used as a corrosion inhibitor for carbon steel in an acidic environment . This application is particularly important in many industrial applications where carbon steel is used, such as pipes, pumps, turbine blades, and water coolers and heaters .
  • Methods of Application : The compound is applied to the carbon steel surface, and its effectiveness as a corrosion inhibitor is evaluated using chemical and electrochemical methods . The adsorption of the inhibitor on the carbon steel surface fits the Langmuir adsorption isotherm .
  • Results or Outcomes : The research found that “2-(Methylthio)nicotinonitrile” effectively inhibits corrosion, particularly at a variety of temperatures .

2. Molluscicidal Activity

  • Summary of Application : “2-(Methylthio)nicotinonitrile” derivatives have been synthesized and assessed for their molluscicidal activity . This is particularly important in controlling the population of certain land snails .
  • Methods of Application : The synthesized “2-(Methylthio)nicotinonitrile” compounds were characterized based on FTIR, 1H-NMR, and 13C-APT NMR spectra as well as elemental microanalyses . The compounds were then screened for their toxicity effect against M. cartusiana land snails .
  • Results or Outcomes : The research found that the nicotinonitrile-2-thiolate salts had good mortality compared with that of Acetamiprid . The results of the in vivo effect of the prepared nicotinonitrile molecules on biochemical parameters indicated a reduction in the level of AChE and TSP as well as an increase in the concentration of transaminases (ALT and AST) .

3. Drug Synthesis

  • Summary of Application : “2-(Methylthio)nicotinonitrile” is used in the synthesis of various drugs. Its unique properties make it suitable for various applications in organic reactions.
  • Methods of Application : The compound is used as a building block in the synthesis of various pharmaceutical compounds. The specific methods of application or experimental procedures would depend on the particular drug being synthesized.
  • Results or Outcomes : The outcomes of this application would be the successful synthesis of various pharmaceutical compounds.

4. Organic Reactions

  • Summary of Application : “2-(Methylthio)nicotinonitrile” is used in various organic reactions. Its unique properties make it a versatile material in scientific research.
  • Methods of Application : The compound is used as a reactant in various organic reactions. The specific methods of application or experimental procedures would depend on the particular reaction being carried out.
  • Results or Outcomes : The outcomes of this application would be the successful completion of various organic reactions.

5. Biodevices

  • Summary of Application : “2-(Methylthio)nicotinonitrile” is used in the design, synthesis, and application of biodevices at small scales . This includes microfluidic devices, biosensors/bioprobes, artificial implants, and drug delivery systems .
  • Methods of Application : The compound is used as a building block in the synthesis of various biodevices . The specific methods of application or experimental procedures would depend on the particular device being synthesized .
  • Results or Outcomes : The outcomes of this application would be the successful synthesis of various biodevices .

6. Surface Analysis

  • Summary of Application : “2-(Methylthio)nicotinonitrile” is used in surface analysis . This includes the use of atomic force microscopy, X-ray photoelectron spectroscopy, and attenuated total refraction infrared .
  • Methods of Application : The compound is used as a reactant in various surface analysis techniques . The specific methods of application or experimental procedures would depend on the particular technique being used .
  • Results or Outcomes : The outcomes of this application would be the successful completion of various surface analyses .

Safety And Hazards

While specific safety and hazard information for 2-(Methylthio)nicotinonitrile was not found in the search results, it’s generally advisable to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment when handling similar chemical compounds .

properties

IUPAC Name

2-methylsulfanylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c1-10-7-6(5-8)3-2-4-9-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSQOYVXHBRURAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70384102
Record name 2-(methylthio)nicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylthio)nicotinonitrile

CAS RN

219766-02-6
Record name 2-(methylthio)nicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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